1-(4-chlorobenzyl)-6,7-diméthoxy-3-(4-(pipéridine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H30ClN3O5 and its molecular weight is 548.04. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Des chercheurs ont optimisé la substitution lipophilique au sein d'une série de 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pipéridine-4-amines afin de développer des inhibiteurs ATP-compétitifs nanomolaires présentant une sélectivité jusqu'à 150 fois supérieure pour la PKB par rapport aux kinases étroitement apparentées telles que la PKA .
- Ces inhibiteurs sont prometteurs dans les tests cellulaires et ont été testés in vivo. Cependant, les composés contenant des 4-amino-4-benzylpipéridines subissent un métabolisme, ce qui entraîne une clairance rapide et une faible biodisponibilité orale. Des variations dans le groupe de liaison entre la pipéridine et le substituant lipophilique ont permis d'identifier des inhibiteurs puissants et biodisponibles par voie orale de la PKB .
Inhibition de la protéine kinase B (Akt)
Thérapie contre le cancer
Activité Biologique
The compound 1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has attracted attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core with several functional groups that may influence its biological activity.
The mechanism of action for quinazoline derivatives often involves interaction with various biological targets:
- Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, certain analogs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and dipeptidyl peptidase IV (DPP-IV), which are crucial in inflammatory pathways and glucose metabolism respectively .
- Receptor Modulation : These compounds can also act as ligands for various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of different cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 (breast cancer) | 0.36 - 40.90 |
A549 (lung cancer) | Not specified |
HeLa (cervical cancer) | Not specified |
The structure-activity relationship analysis suggests that the presence of bulky substituents enhances anticancer activity by improving binding affinity to target enzymes and receptors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the following table:
Bacterial Strain | Activity | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | Moderate | 75 |
Escherichia coli | Moderate | 80 |
Candida albicans | Effective | 65 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies have reported that it can significantly lower levels of pro-inflammatory cytokines in vitro .
Case Studies
Several studies have focused on the biological evaluation of quinazoline derivatives:
- Study on Anticancer Properties : A recent study synthesized various quinazoline derivatives and tested their efficacy against MDA-MB-231 cells. The results indicated that specific modifications to the quinazoline core led to enhanced inhibitory effects on cell proliferation .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant activity against tested strains, with some derivatives outperforming traditional antibiotics .
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCANQVDJRBDBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.